molecular formula C10H10O B13704536 3,4-Dimethylbenzofuran

3,4-Dimethylbenzofuran

Cat. No.: B13704536
M. Wt: 146.19 g/mol
InChI Key: IUEXCOWAYRHFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring The presence of two methyl groups at the 3 and 4 positions of the benzofuran ring distinguishes this compound from other benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3,4-dimethylbenzaldehyde using acidic or basic catalysts. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

3,4-Dimethylbenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylbenzofuran is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3,4-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6H,1-2H3

InChI Key

IUEXCOWAYRHFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=COC2=CC=C1)C

Origin of Product

United States

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